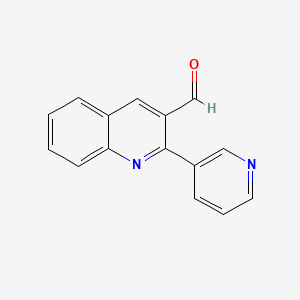
2-Pyridin-3-ylquinoline-3-carbaldehyde
Vue d'ensemble
Description
2-Pyridin-3-ylquinoline-3-carbaldehyde is a heterocyclic compound that features a quinoline ring fused with a pyridine ring and an aldehyde functional group at the 3-position of the quinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridin-3-ylquinoline-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde under acidic conditions to form the quinoline ring system. The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like sulfuric acid or hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyridin-3-ylquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: 2-(Pyridin-3-yl)quinoline-3-carboxylic acid.
Reduction: 2-(Pyridin-3-yl)quinoline-3-methanol.
Substitution: 4-bromo-2-Pyridin-3-ylquinoline-3-carbaldehyde.
Applications De Recherche Scientifique
2-Pyridin-3-ylquinoline-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions and biological molecules.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mécanisme D'action
The mechanism of action of 2-Pyridin-3-ylquinoline-3-carbaldehyde involves its interaction with various molecular targets and pathways. In biological systems, the compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. Additionally, it can inhibit specific enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloroquinoline-3-carbaldehyde
- 2-(Pyridin-2-yl)quinoline-3-carbaldehyde
- 2-(Pyridin-4-yl)quinoline-3-carbaldehyde
Uniqueness
2-Pyridin-3-ylquinoline-3-carbaldehyde is unique due to the specific positioning of the pyridine ring, which influences its electronic properties and reactivity. This unique structure allows for selective interactions with biological targets and makes it a valuable compound for developing new therapeutic agents .
Propriétés
Formule moléculaire |
C15H10N2O |
|---|---|
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
2-pyridin-3-ylquinoline-3-carbaldehyde |
InChI |
InChI=1S/C15H10N2O/c18-10-13-8-11-4-1-2-6-14(11)17-15(13)12-5-3-7-16-9-12/h1-10H |
Clé InChI |
WMHBAZXQUNCUOP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C(=N2)C3=CN=CC=C3)C=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B8473441.png)
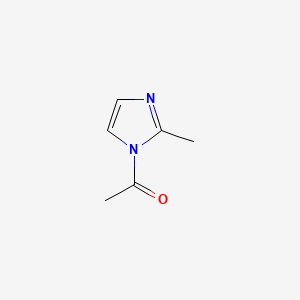
![4-{4-[1-(Triphenylmethyl)-1H-1,2,3-triazol-4-yl]butyl}phenol](/img/structure/B8473453.png)
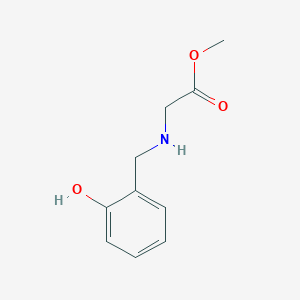
![4-[(4-Iodo-2-pyridinyl)methyl]morpholine](/img/structure/B8473476.png)
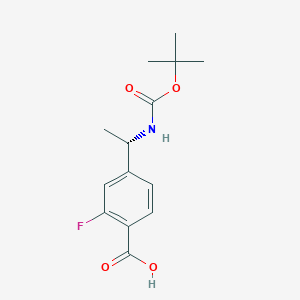

![N-[(2,5-Difluorophenyl)methylidene]hydroxylamine](/img/structure/B8473502.png)
![9H-fluoren-9-ylmethyl N-[2-(2-aminoethoxy)ethyl]carbamate](/img/structure/B8473506.png)
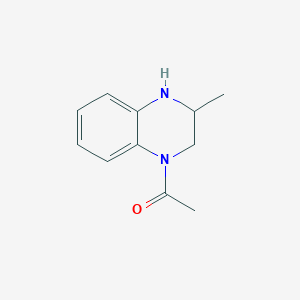
![2-methyl-2-[3-[1-[(4-propan-2-ylphenyl)methoxycarbonyl]piperidin-3-yl]phenoxy]propanoic acid](/img/structure/B8473526.png)
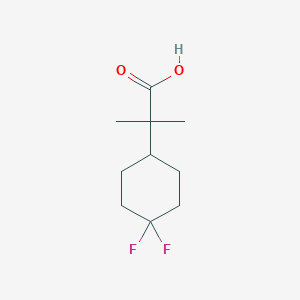
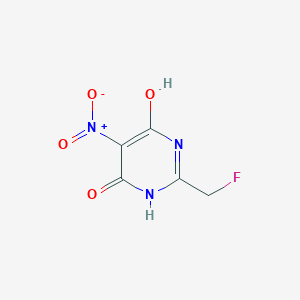
![Tert-butyl 4-(((tert-butyldiphenylsilyl)oxy)methyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B8473537.png)
